molecular formula C10H11NO2 B14694389 3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis- CAS No. 28082-16-8

3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-

Cat. No.: B14694389
CAS No.: 28082-16-8
M. Wt: 177.20 g/mol
InChI Key: ZXMFDPAQTCFAEQ-OIBJUYFYSA-N
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Description

3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound has a unique structure that combines elements of benzopyran and isoxazole, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium on carbon and solvents such as dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis- involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzopyran: Shares the benzopyran ring structure but lacks the isoxazole component.

    Isoxazole: Contains the isoxazole ring but does not have the benzopyran structure.

    Quinapril: A related compound with a different core structure but similar functional groups.

Uniqueness

The unique combination of benzopyran and isoxazole rings in 3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis- gives it distinct chemical and biological properties

Properties

CAS No.

28082-16-8

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(3aS,9bR)-3,3a,4,9b-tetrahydro-1H-chromeno[4,3-c][1,2]oxazole

InChI

InChI=1S/C10H11NO2/c1-2-4-9-8(3-1)10-7(5-12-9)6-13-11-10/h1-4,7,10-11H,5-6H2/t7-,10+/m0/s1

InChI Key

ZXMFDPAQTCFAEQ-OIBJUYFYSA-N

Isomeric SMILES

C1[C@H]2CON[C@H]2C3=CC=CC=C3O1

Canonical SMILES

C1C2CONC2C3=CC=CC=C3O1

Origin of Product

United States

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